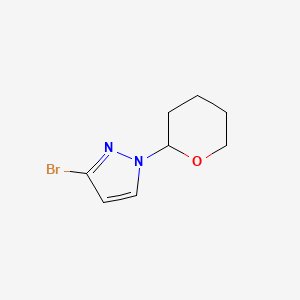

3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAINPSKAFWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727174 | |

| Record name | 3-Bromo-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044270-96-3 | |

| Record name | 3-Bromo-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Key Intermediate in Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

3-Bromo-1-(oxan-2-yl)-1H-pyrazole (also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole) is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic installation of a tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen facilitates selective functionalization at other positions of the pyrazole core, a scaffold present in numerous FDA-approved drugs.[1] This guide provides a comprehensive, field-tested methodology for the synthesis of this intermediate, beginning with the bromination of 1H-pyrazole and subsequent N-H protection. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and outline a robust characterization framework to ensure the compound's identity, purity, and quality for downstream applications in drug development programs.

Strategic Importance in Synthesis

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2] However, the acidic N-H proton of an unsubstituted pyrazole can interfere with many synthetic transformations, such as metal-catalyzed cross-couplings or organometallic additions.

The introduction of the oxan-2-yl (THP) group serves two primary purposes:

-

Masking Reactivity: It protects the nucleophilic and acidic N-H proton, preventing unwanted side reactions.

-

Improving Solubility: The THP group often enhances the solubility of the pyrazole intermediate in common organic solvents, simplifying handling and purification.

The THP group is favored for its stability under a wide range of non-acidic conditions (e.g., organometallics, basic hydrolysis, and reductions) and its straightforward removal under mild acidic conditions.[3][4] This strategic protection is the first critical step in multi-step syntheses targeting complex pharmaceutical agents.

Two-Stage Synthesis Pathway

The synthesis of this compound is efficiently achieved in a two-stage process. The first stage involves the regioselective bromination of the pyrazole ring, followed by the protection of the nitrogen atom.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 3-Bromo-1H-pyrazole

The initial step is the electrophilic bromination of 1H-pyrazole. Direct bromination can lead to over-halogenation, so controlled conditions are paramount.[5] The described method utilizes an in-situ generation of the brominating agent.

Causality and Experimental Rationale:

-

Reagent System: A combination of hydrobromic acid (HBr) and potassium dichromate (K₂Cr₂O₇) is used. HBr serves as both the bromide source and the acidic medium. Potassium dichromate acts as an oxidizing agent to convert bromide ions (Br⁻) into an electrophilic bromine species (e.g., Br⁺), which then attacks the electron-rich pyrazole ring.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (5-15°C) is critical to prevent the formation of di- and tri-brominated byproducts and to ensure safety.[5][6]

-

Reaction Termination: Ferrous oxide is added to quench any unreacted oxidizing agent, effectively halting the reaction and preventing byproduct formation during workup.[5]

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve pyrazole (1.0 eq) in 50% hydrobromic acid. Cool the mixture to 5°C in an ice-salt bath.

-

Bromination: Slowly add a 25% aqueous solution of potassium dichromate (approx. 0.6 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 5-15°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of pyrazole is complete (typically 2-4 hours).

-

Quenching: Once the reaction reaches completion (>93% conversion by HPLC), add ferrous oxide (approx. 0.6 eq relative to K₂Cr₂O₇) portion-wise to terminate the reaction.

-

Extraction & Isolation: Add chlorobenzene to the reaction mixture and stir vigorously for 2 hours for extraction. Separate the organic phase.

-

Crystallization: Cool the organic phase to between -15°C and -5°C to induce crystallization of the product.

-

Purification: Collect the solid by filtration, wash with cold chlorobenzene, and dry under vacuum to yield 3-Bromo-1H-pyrazole as a white to yellow solid.[5][6]

Stage 2: Synthesis of this compound

This stage involves the protection of the N-H of 3-Bromo-1H-pyrazole using 3,4-Dihydropyran (DHP). This is a classic acid-catalyzed addition reaction to form a stable acetal, known as a THP ether.[3][7]

Causality and Mechanistic Insight: The reaction proceeds via protonation of the double bond in DHP by an acid catalyst (like p-toluenesulfonic acid, p-TSA). This generates a resonance-stabilized oxocarbenium ion. The nucleophilic nitrogen of the pyrazole ring then attacks this electrophilic intermediate, and subsequent deprotonation yields the final N-THP protected product.[3] Using a milder catalyst like pyridinium p-toluenesulfonate (PPTS) can be advantageous for substrates sensitive to strong acids.

Caption: Reaction mechanism for THP protection of pyrazole.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-Bromo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 3,4-Dihydropyran (DHP, 1.2 eq).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[8]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil or low-melting solid.

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the final product.

| Parameter | Expected Result |

| Molecular Formula | C₈H₁₁BrN₂O[9] |

| Molecular Weight | 231.09 g/mol [9] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=2.4 Hz, 1H, Pyrazole-H), 6.30 (d, J=2.4 Hz, 1H, Pyrazole-H), 5.40 (dd, J=9.2, 2.4 Hz, 1H, O-CH-N), 3.95-4.05 (m, 1H, THP-H), 3.60-3.70 (m, 1H, THP-H), 1.60-2.10 (m, 6H, THP-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.0, 129.5 (C-Br), 108.0, 87.0 (O-CH-N), 68.0, 31.0, 25.0, 23.0. |

| Mass Spec (ESI-MS) | m/z: 231.0 [M+H]⁺, 233.0 [M+H+2]⁺, characteristic isotopic pattern for bromine. |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The THP ring protons often present as complex multiplets due to their diastereotopic nature.

Conclusion

This guide outlines a reliable and scalable two-stage synthesis for this compound, a high-value intermediate for pharmaceutical research and development. By understanding the rationale behind each experimental step—from controlled bromination to acid-catalyzed protection—scientists can confidently produce this building block with high purity. The detailed characterization data provides a benchmark for quality control, ensuring the material's suitability for subsequent, often complex, synthetic transformations in the pursuit of novel therapeutics.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chim.it [chim.it]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom on the pyrazole ring and the introduction of a tetrahydropyranyl (THP) protecting group at the N1 position create a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical characteristics of this building block is paramount for its effective utilization in the design and development of new chemical entities.

The structure of this compound, with the IUPAC name 3-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole, is presented below:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, experimentally verified data in peer-reviewed literature is limited. The values presented here are a consolidation of available information and computational predictions.

| Property | Value | Source |

| CAS Number | 1044270-96-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₈H₁₁BrN₂O | --INVALID-LINK--[1][3] |

| Molecular Weight | 231.09 g/mol | --INVALID-LINK--[1][3] |

| Appearance | White to yellow powder or crystal (inferred from related compounds) | N/A |

| Melting Point | Not experimentally determined. The related compound 3-bromo-1H-pyrazole has a melting point of 60-65 °C. | --INVALID-LINK--[4] |

| Boiling Point | Not experimentally determined. The related compound 3-bromo-1H-pyrazole has a boiling point of 264.1±13.0 °C at 760 mmHg. | --INVALID-LINK--[4] |

| Solubility | Sparingly soluble in water, but dissolves well in polar aprotic solvents like DMF and acetonitrile (inferred from a structurally similar compound). | --INVALID-LINK--[5] |

| pKa | Not experimentally determined. | N/A |

| LogP (predicted) | 2.3447 | --INVALID-LINK--[3] |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[3] |

| Rotatable Bonds | 1 | --INVALID-LINK--[3] |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the bromination of pyrazole followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group.

Caption: General synthesis workflow for this compound.

Step 1: Bromination of Pyrazole

The initial step is the regioselective bromination of the pyrazole ring at the 3-position. This can be achieved using various brominating agents. A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction proceeds via an electrophilic substitution mechanism.

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole [4]

-

Dissolve pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrazole.

Step 2: N-Protection with Dihydropyran (DHP)

The second step involves the protection of the N-H group of 3-bromo-1H-pyrazole with a tetrahydropyranyl (THP) group. This is a crucial step for subsequent functionalization reactions where a free N-H proton might interfere. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-bromo-1H-pyrazole (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA) (0.05 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrazole and the tetrahydropyran rings.

-

Pyrazole Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the protons at the C4 and C5 positions of the pyrazole ring. The coupling constant would be in the range of 2-3 Hz.

-

Oxane Protons: A complex set of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the ten protons of the tetrahydropyran ring. The proton at the anomeric C2 position is expected to be a downfield multiplet around δ 5.5-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom (C3) will be significantly shifted.

-

Oxane Carbons: Six signals in the aliphatic region (δ 20-100 ppm) corresponding to the carbons of the tetrahydropyran ring. The anomeric carbon (C2) will be the most downfield of the aliphatic signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=N stretching (pyrazole ring): ~1600-1500 cm⁻¹

-

C-O-C stretching (oxane ring): ~1150-1050 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks at m/z 230 and 232 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Loss of the tetrahydropyranyl group would be a major fragmentation pathway, leading to a prominent peak corresponding to the 3-bromopyrazole cation.

Analytical Methodologies

For the quality control and analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method can be developed for purity assessment and quantification.

Illustrative HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Caption: A typical workflow for the HPLC analysis of this compound.

Stability and Storage

Based on the general stability of N-THP protected compounds and bromo-aromatics, this compound is expected to be a stable solid under standard laboratory conditions. The THP protecting group is generally stable to a wide range of non-acidic conditions but can be readily cleaved under acidic conditions.

Recommended Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from light and moisture.

-

For long-term storage, refrigeration (2-8 °C) is recommended.[1][3]

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive summary of the existing information and predictive data. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this compound. Further experimental characterization is warranted to fully elucidate its properties and expand its utility in drug discovery and development.

References

The Strategic Utility of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Modern Synthesis: A Technical Guide

Abstract: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique architecture, featuring a strategically placed bromine atom for cross-coupling and a labile tetrahydropyranyl (THP) protecting group, offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth examination of its synthesis, physicochemical properties, reactivity, and applications, grounded in established chemical principles and field-proven insights. Detailed protocols for its preparation, subsequent functionalization via Suzuki-Miyaura coupling, and deprotection are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The introduction of a bromine atom at the 3-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the accessible chemical space.[3]

However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions and can lead to undesired side reactions or catalyst deactivation. The installation of a protecting group is therefore a critical strategic step. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of non-acidic conditions (including organometallic reagents and hydrides), and facile cleavage under mild acidic conditions.[4][5] this compound thus represents a stabilized, ready-to-use synthon for elaborate molecular construction.[6]

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

Physical and Chemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1044270-96-3 | [7] |

| Molecular Formula | C₈H₁₁BrN₂O | [7] |

| Molecular Weight | 231.09 g/mol | [7] |

| Appearance | Typically a solid | [8] |

| Purity | ≥97% (Commercially available) | [6][9] |

| SMILES | BrC1=NN(C=C1)C1CCCCO1 | [7] |

| InChI Key | DFCAINPSKAFWCM-UHFFFAOYSA-N | [10] |

Spectroscopic Characterization (¹H and ¹³C NMR)

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically as doublets in the aromatic region (δ 6.0-8.0 ppm). The proton on the carbon adjacent to the THP group's oxygen will appear as a characteristic multiplet further downfield. The methylene protons of the THP ring will present as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the three distinct pyrazole carbons. The carbon bearing the bromine atom will be shifted downfield. The carbons of the THP ring will appear in the aliphatic region, with the carbon attached to both the ring oxygen and the pyrazole nitrogen (the anomeric carbon) being the most downfield of this group.

Precise assignment would require 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation).[10][12]

Synthesis and Purification: A Two-Stage Approach

The synthesis of this compound is logically approached in two main stages: the bromination of the pyrazole core followed by the protection of the pyrazole nitrogen.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule back to commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of 3-Bromo-1H-pyrazole

Causality: The direct bromination of pyrazole is a crucial first step. The reaction conditions must be controlled to achieve selective mono-bromination, as over-halogenation is a potential side reaction.[13] A common and effective method involves the use of a brominating agent in an acidic medium.

Field-Proven Protocol: The following protocol is adapted from a patented industrial method.[14]

Materials:

-

Pyrazole (1.0 eq)

-

50% Hydrobromic acid (HBr)

-

25% Potassium dichromate (K₂Cr₂O₇) solution

-

Ferrous oxide (FeO)

-

Chlorobenzene

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (e.g., 6.81 g, 0.1 mol) in 50.0% hydrobromic acid.

-

Cool the mixture to 5-15 °C using an ice bath.

-

Under vigorous stirring, add the 25.0% potassium dichromate solution dropwise, maintaining the temperature between 5-15 °C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is deemed complete, add ferrous oxide to quench any remaining oxidizing agent.

-

Transfer the reaction mixture to a separatory funnel and extract the product with chlorobenzene.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution to -15 °C to -5 °C to precipitate the solid 3-Bromo-1H-pyrazole.

-

Collect the solid by filtration and dry under vacuum. The expected yield is typically high (e.g., ~83%).[14]

Stage 2: N-THP Protection

Causality: The protection of the pyrazole N-H is achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP, making it susceptible to nucleophilic attack by the pyrazole nitrogen.[4] Recent advancements have focused on "green" solvent-free methods, which are both environmentally friendly and highly efficient.[15]

Representative Protocol: This protocol is based on established methods for the THP protection of N-heterocycles.[15][16]

Materials:

-

3-Bromo-1H-pyrazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP, 1.2-1.5 eq)

-

p-Toluenesulfonic acid (p-TSA, catalytic amount, e.g., 0.05 eq) or another suitable acid catalyst.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-Bromo-1H-pyrazole in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add DHP to the solution.

-

Add a catalytic amount of p-TSA.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the C-Br bond and the N-THP group.

Key Transformations Workflow

The following diagram outlines the primary synthetic transformations available from this building block.

Caption: Key synthetic transformations of the title compound.

Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] The C-Br bond of the pyrazole is activated by the palladium catalyst, which then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the new biaryl bond. The THP group is stable under these conditions, allowing for selective functionalization at the 3-position.[17]

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 eq)

-

Solvent (e.g., Dioxane/water, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the 3-aryl-1-(oxan-2-yl)-1H-pyrazole product.

THP-Group Deprotection

Causality: The THP group is an acetal, which is readily hydrolyzed under acidic conditions.[18] The mechanism involves protonation of the ether oxygen, leading to the formation of a resonance-stabilized carbocation and the free N-H pyrazole.

Representative Protocol for Deprotection:

Materials:

-

THP-protected pyrazole (1.0 eq)

-

Acid catalyst (e.g., HCl in methanol, p-TSA in ethanol, or trifluoroacetic acid in DCM)

-

Solvent (as appropriate for the chosen acid)

Procedure:

-

Dissolve the THP-protected pyrazole in the chosen solvent.

-

Add the acid catalyst.

-

Stir the reaction at room temperature or with gentle heating. Monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the deprotected pyrazole.

Safety and Handling

As a brominated organic compound, this compound and its precursor 3-Bromo-1H-pyrazole should be handled with care in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically designed and highly effective building block for modern organic synthesis. Its combination of a reactive bromine handle and a stable, yet easily removable, N-protecting group provides a reliable platform for constructing diverse and complex pyrazole-containing molecules. The protocols and insights provided in this guide are intended to equip researchers with the technical knowledge to confidently and efficiently utilize this versatile intermediate in their drug discovery and materials science endeavors.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum [chemicalbook.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. THP Protection - Common Conditions [commonorganicchemistry.com]

A Spectroscopic Guide to 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: Elucidating Structure and Ensuring Purity

Abstract

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and intermediates is paramount. 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) serves as a critical heterocyclic building block, valued for its utility in constructing more complex molecular architectures.[1][2] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the oxanyl (tetrahydropyranyl or THP) group offers a robust protecting strategy for the pyrazole nitrogen. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound, grounded in the principles of analytical chemistry and field-proven methodologies.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound underpins the reliability of subsequent experimental work. For this compound, a combination of spectroscopic techniques is not merely confirmatory but essential for distinguishing it from potential isomers, such as the 4-bromo or 5-bromo analogues.

The molecular formula is C₈H₁₁BrN₂O, with a corresponding molecular weight of approximately 231.09 g/mol .[1] The structure consists of two key components: a 3-bromopyrazole ring and a C1-N-linked tetrahydropyran (THP) protecting group. Each component imparts a distinct signature to the spectroscopic data.

References

Navigating the Structural Elucidation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a definitive crystal structure is not yet publicly available, this document outlines a robust, field-proven workflow for its determination. We will delve into the strategic considerations behind synthetic pathways, the application of spectroscopic techniques for molecular characterization, and a detailed, practical protocol for obtaining and analyzing X-ray quality crystals. Furthermore, we will explore the role of computational modeling in predicting molecular geometry and intermolecular interactions, offering a holistic approach for researchers in the field.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique five-membered aromatic ring with two adjacent nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] Bromo-substituted pyrazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, making them valuable building blocks in the synthesis of complex molecules. The introduction of an oxanyl (tetrahydropyranyl) group can enhance solubility and modulate the pharmacokinetic profile of a compound. Therefore, understanding the precise three-dimensional structure of molecules like this compound is paramount for rational drug design and the development of novel therapeutics.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound involves the N-alkylation of the 3-bromopyrazole core with a suitable tetrahydropyran derivative. The choice of synthetic route is critical for achieving high yields and purity.

Synthetic Pathway

A common and effective method for the N-alkylation of pyrazoles is the reaction with a halo-oxan under basic conditions.[2] The reaction of 3-bromopyrazole with 2-chlorotetrahydropyran or 2-bromotetrahydropyran in the presence of a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile is a standard approach.[3]

Diagram of the Synthetic Workflow:

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 3-bromopyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-chlorotetrahydropyran (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Characterization: Spectroscopic and Spectrometric Analysis

Prior to attempting crystallization, it is essential to confirm the identity and purity of the synthesized compound using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the pyrazole ring protons and the diastereotopic protons of the oxan-2-yl group.[5]

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.[6]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the pyrazole and oxan-2-yl moieties.[7]

Table 1: Predicted NMR Data Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | d | Pyrazole H5 |

| 6.3 - 6.8 | d | Pyrazole H4 | |

| 5.5 - 6.0 | m | Oxan C2-H | |

| 1.5 - 4.0 | m | Oxan CH₂ protons | |

| ¹³C | 140 - 150 | s | Pyrazole C3 (C-Br) |

| 130 - 140 | s | Pyrazole C5 | |

| 110 - 120 | s | Pyrazole C4 | |

| 85 - 95 | s | Oxan C2 | |

| 20 - 70 | s | Oxan CH₂ carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.

The Path to a Crystal Structure: A Proposed Crystallographic Workflow

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in determining a crystal structure.[8]

Diagram of the Crystallographic Workflow:

Caption: Proposed workflow for determining the crystal structure of this compound.

Step-by-Step Protocol for Crystal Growth

-

Purity is Paramount: Ensure the compound is of the highest possible purity (>99%). Residual impurities can inhibit crystallization.[9]

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[9] A screening of various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures should be performed.

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[10]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[11]

-

Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a more dense solution of the compound. Diffusion at the interface can induce crystallization.[10]

-

-

Patience and Observation: Crystal growth can take time. Store the crystallization experiments in a vibration-free environment and monitor periodically for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the following steps are performed:[12]

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[13]

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational methods can provide valuable insights into the likely structure and properties of this compound.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule in the gas phase, providing predictions of bond lengths, bond angles, and dihedral angles.[14]

-

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of the flexible oxan-2-yl ring and to predict potential intermolecular interactions in the solid state.[13]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and practical roadmap for its synthesis, characterization, and structural elucidation. By following the detailed protocols and strategic considerations outlined herein, researchers will be well-equipped to obtain high-quality single crystals and ultimately contribute to the growing body of knowledge on this important class of heterocyclic compounds. The combination of rigorous experimental work and insightful computational modeling will undoubtedly accelerate the discovery and development of novel pyrazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Sílice [silice.csic.es]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. azolifesciences.com [azolifesciences.com]

- 12. excillum.com [excillum.com]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stability and Storage of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key intermediate in pharmaceutical research and development. The insights presented herein are synthesized from established chemical principles and industry best practices to ensure the integrity and longevity of this critical reagent.

Executive Summary

This compound is a heterocyclic compound featuring a brominated pyrazole core protected by a tetrahydropyranyl (THP) group. The stability of this molecule is intrinsically linked to the lability of the THP protecting group and the inherent reactivity of the bromopyrazole ring system. This document outlines the critical factors influencing its stability—namely temperature, moisture, and pH—and provides actionable protocols for its proper storage and handling to mitigate degradation. Adherence to these guidelines is paramount for ensuring experimental reproducibility and the successful progression of drug discovery programs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂O | ChemScene[1] |

| Molecular Weight | 231.09 g/mol | ChemScene[1] |

| Appearance | White to light brown solid | Inferred from similar compounds[2] |

| Storage Temperature | 4°C | ChemScene[1] |

The presence of the THP (oxan-2-yl) group is a deliberate synthetic choice to mask the reactive N-H of the pyrazole ring. However, this group is known to be susceptible to cleavage under acidic conditions.[3][4][5][6]

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, stringent adherence to the following storage and handling conditions is required.

Optimal Storage Conditions

-

Temperature: The primary recommendation is refrigerated storage at 4°C .[1] Some suppliers may even utilize cold-chain transportation to ensure the compound's integrity upon arrival.[7][8] For long-term storage, temperatures between 2-8°C are advisable.[9]

-

Atmosphere: To prevent potential oxidation or reaction with atmospheric moisture, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[10]

-

Container: Use a tightly sealed, clearly labeled container.[2][11][12] Opened containers must be carefully resealed to prevent leakage and exposure to the environment.[11]

-

Light: Protect the compound from light by using an opaque container or by storing it in a dark location.[10][11] Pyrazoline derivatives, in general, can be sensitive to light, which may induce degradation.[10]

Handling Procedures

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][11]

-

Hygroscopicity: While specific data for this compound is not available, many heterocyclic compounds are hygroscopic. Avoid exposure to moisture by handling quickly and in a dry environment.

-

Incompatibilities: Store away from strong acids, oxidizing agents, and foodstuffs.[2][12]

Potential Degradation Pathways

The primary routes of degradation for this compound are acid-catalyzed hydrolysis of the THP protecting group and potential reactions involving the bromopyrazole ring.

Acid-Catalyzed Deprotection

The THP ether linkage is notoriously labile under acidic conditions.[4][5] Exposure to even trace amounts of acid, including acidic impurities in solvents or moisture from the air forming acidic solutions, can catalyze the cleavage of the THP group, yielding 3-bromo-1H-pyrazole and 2-hydroxytetrahydropyran.

Caption: Acid-catalyzed degradation of the parent compound.

Other Potential Degradation Routes

-

Oxidation: While less common for the pyrazole ring itself, prolonged exposure to air and light could potentially lead to oxidative degradation, often indicated by a change in color (e.g., browning).[10]

-

Photodegradation: As a general precaution for complex organic molecules, exposure to UV light should be minimized to prevent potential photolytic decomposition.

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a formal stability study is recommended.

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 75% RH). Include a control sample stored at the recommended 4°C.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

-

Analysis: Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under different conditions.

Caption: Workflow for an accelerated stability study.

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to recommended storage conditions, primarily refrigeration at 4°C in a dry, inert, and dark environment. The principal vulnerability of this compound is the acid-labile THP protecting group. By understanding and controlling the environmental factors that influence its stability, researchers can ensure the reliability of their starting materials and the ultimate success of their synthetic endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2768321-74-8|Ethyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. 1044270-96-3|3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity 3-Bromo-1-(oxan-2-yl)-1H-pyrazole for Advanced Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of successful and reproducible outcomes. This guide provides an in-depth technical overview of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key building block in modern medicinal chemistry. We will explore its chemical significance, criteria for selecting high-purity commercial grades, and a detailed protocol for incoming quality control to ensure the material meets the stringent requirements of your research and development endeavors.

The Strategic Importance of this compound in Synthesis

This compound (also known as 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole or 3-Bromo-1-THP-pyrazole) is a versatile heterocyclic compound widely employed in the synthesis of complex organic molecules. The pyrazole core is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1][2] The bromine atom at the 3-position serves as a convenient handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR) in drug design.

The tetrahydropyranyl (THP) group attached to the pyrazole nitrogen is a crucial feature. It acts as a protecting group, preventing unwanted side reactions at the N-H position during synthesis.[3][4] The THP group is generally stable to a wide range of reaction conditions, including those involving organometallics and strong bases, yet can be removed under acidic conditions when desired.[5][6] This combination of a reactive bromine handle and a stable protecting group makes this compound a highly valuable and sought-after intermediate.

Selecting a Commercial Supplier: A Multi-faceted Approach

The selection of a commercial supplier for high-purity this compound should be guided by a thorough evaluation of several key factors beyond just price and availability.

Key Supplier Selection Criteria:

-

Purity Specification: Look for suppliers that offer a purity of ≥98%, with many reputable vendors providing grades of ≥99%.[7][8]

-

Comprehensive Documentation: A reliable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This document should clearly state the purity, the analytical method used for its determination (typically HPLC), and confirmation of the compound's identity via spectroscopic methods like ¹H NMR.

-

Transparency in Analytical Methods: The supplier should be able to provide information on the specific analytical techniques used for quality control.

-

Batch-to-Batch Consistency: For long-term projects, it is crucial to partner with a supplier who can demonstrate consistent quality across different batches.

-

Customer and Technical Support: A responsive and knowledgeable technical support team can be invaluable in addressing any questions or concerns regarding the product's specifications or handling.

Commercial Supplier Overview

The following table provides a comparative overview of some commercial suppliers of this compound. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| --INVALID-LINK-- | Varies (check website) | Grams to Kilograms | 1044270-96-3 | Offers online ordering.[9] |

| --INVALID-LINK-- | 98% | Varies | 1044270-96-3 | Provides SMILES notation.[8] |

| --INVALID-LINK-- | ≥98% | Milligrams to Grams | 1044270-96-3 | Provides example CoA with HPLC purity data.[7] |

| --INVALID-LINK-- | Varies (check website) | Milligrams to Grams | 1044270-96-3 | Offers various pack sizes.[10] |

Incoming Quality Control: A Self-Validating Protocol

Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material's suitability for your intended application. The following protocol outlines a comprehensive QC workflow.

Visual Inspection and Documentation Review

The first step is a thorough visual inspection of the material and a meticulous review of the accompanying documentation.

-

Visual Inspection: The compound should be a white to off-white solid.[7] Note any discoloration or inconsistencies.

-

Documentation Check:

-

Confirm that the CAS number on the label (1044270-96-3) matches your order and the CoA.

-

Verify that the batch number on the label corresponds to the batch number on the CoA.

-

Review the purity stated on the CoA and the analytical method used.

-

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

-

Data Analysis:

-

The spectrum should be consistent with the structure of this compound.

-

Look for the characteristic signals of the pyrazole ring protons and the protons of the THP group.

-

The integration of the signals should correspond to the number of protons in each part of the molecule.

-

Compare the obtained spectrum with reference spectra if available.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting any potential impurities.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of around 0.1 mg/mL.

-

Filter the working solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyrazole derivatives.[11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. A small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[9][11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor the elution profile at a suitable wavelength, which may need to be determined empirically but is often in the range of 210-260 nm for pyrazole derivatives.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

A high-purity sample should exhibit a single major peak with minimal secondary peaks. A purity of ≥99% is often achievable.[7]

-

The following diagram illustrates the logical workflow for the quality control of incoming this compound.

Caption: Quality Control Workflow for Incoming Material.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the procurement of high-purity material and the implementation of a robust quality control process. By carefully selecting suppliers based on comprehensive documentation and a commitment to quality, and by independently verifying the identity and purity of each batch, researchers can build a solid foundation for their synthetic endeavors and contribute to the generation of reliable and reproducible scientific data.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. file.chemscene.com [file.chemscene.com]

- 8. 3-Bromo-1-tetrahydropyran-2-yl-pyrazole [sobekbio.com]

- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 1044270-96-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. ijcpa.in [ijcpa.in]

Harnessing the Potential of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemical research, forming the structural core of numerous approved drugs and high-value compounds.[1][2][3][4] Its prevalence stems from its unique electronic properties and versatile substitution patterns, which allow for fine-tuning of biological activity.[4][5] This guide focuses on a particularly valuable derivative: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole or 3-Bromo-1-THP-pyrazole). We will explore its synthesis, reactivity, and strategic application as a key building block, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 3-Bromo-1-THP-pyrazole

The utility of 3-Bromo-1-THP-pyrazole lies in the orthogonal reactivity of its two key features:

-

The 3-Bromo Substituent: This halogen atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino groups, enabling rapid diversification and structure-activity relationship (SAR) studies.[6]

-

The 1-(oxan-2-yl) Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the pyrazole N-H.[7][8] Its function is critical: it prevents interference from the acidic N-H proton during base-mediated cross-coupling reactions or organometallic manipulations (like lithiation).[9][10] Its stability under basic, reductive, and organometallic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[7][11]

This combination transforms the simple pyrazole core into a powerful, regioselective building block for constructing complex molecular architectures.

Synthesis of the Building Block

The preparation of 3-Bromo-1-THP-pyrazole is a reliable two-step process. The workflow is designed to first install the key reactive handle (the bromine) and then protect the nitrogen to prepare the substrate for subsequent transformations.

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 3-Bromo-1H-pyrazole

This protocol describes the direct bromination of the pyrazole ring. The choice of a controlled brominating agent and temperature is crucial to prevent over-halogenation.[12]

Rationale: This method utilizes potassium dichromate in hydrobromic acid to generate the brominating species in situ. Maintaining a low temperature (5-15°C) enhances the selectivity for mono-bromination at the C3/C5 position, which are electronically activated.[12][13]

Step-by-Step Methodology:

-

In a reaction vessel equipped with a stirrer and thermometer, dissolve pyrazole (1.0 mol) in 50% hydrobromic acid.

-

Cool the mixture to 5-15°C using an ice bath.

-

Slowly add a 25% aqueous solution of potassium dichromate (0.4 mol) dropwise, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at 5-15°C. Monitor the reaction progress using HPLC or TLC until the consumption of the starting material is maximized.[12]

-

Upon completion, terminate the reaction by adding a reducing agent like ferrous oxide to quench any excess oxidant.[13]

-

Extract the product into a suitable organic solvent (e.g., chlorobenzene or ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-1H-pyrazole.[12]

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2.2: N-H Protection with 3,4-Dihydro-2H-pyran (DHP)

This step installs the THP protecting group. Green chemistry principles can be applied by minimizing or eliminating solvent and catalyst usage.[9][10][14]

Rationale: The protection mechanism involves the acid-catalyzed addition of the pyrazole N-H to the double bond of DHP.[7] Using a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is standard. For a greener approach, the reaction can be performed neat under thermal conditions.[9][14]

Step-by-Step Methodology:

-

To a solution of 3-Bromo-1H-pyrazole (1.0 mol) in a suitable solvent (e.g., dichloromethane), add 3,4-dihydro-2H-pyran (DHP, 1.2 mol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.01 mol).[11]

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Key Synthetic Transformations: A Chemist's Toolkit

The true power of 3-Bromo-1-THP-pyrazole is realized in its subsequent reactions. The THP group ensures that the C-3 bromine is the primary site of reactivity under many conditions, while also enabling regioselective functionalization at C-5 via lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery for their reliability and broad substrate scope in forming C-C and C-N bonds.[15]

The Suzuki coupling is a robust method for creating a carbon-carbon bond between the pyrazole C-3 position and various sp²- or sp³-hybridized carbon atoms.[16]

Rationale: The reaction requires a palladium(0) catalyst, a phosphine ligand to stabilize the catalyst, and a base.[16][17] The base activates the boronic acid partner, facilitating the crucial transmetalation step in the catalytic cycle.[16] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl halides.[18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

To a reaction flask, add 3-Bromo-1-THP-pyrazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add the solvent (e.g., DME, Toluene/H₂O, Dioxane).[18]

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.[18]

-

Heat the reaction mixture (typically 80-110°C) with stirring until the starting material is consumed (monitor by TLC/LCMS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography.

| Parameter | Typical Conditions | Rationale/Insight |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often effective for heteroaryl halides due to the ligand's bite angle and electron-donating properties.[18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.[17] |

| Solvent | Toluene/H₂O, Dioxane, DME | A biphasic system often aids in the reaction by facilitating the dissolution of both organic and inorganic reagents. |

This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[19][20]

Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[19] The key steps are oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[21] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step, which is often rate-limiting.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (General):

-

In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu, K₃PO₄).

-

Add 3-Bromo-1-THP-pyrazole (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add the anhydrous solvent (e.g., Toluene, Dioxane).

-

Heat the mixture (typically 80-110°C) until the reaction is complete.

-

After cooling, quench the reaction carefully (e.g., with water or saturated NH₄Cl), and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify by column chromatography.

Regioselective Lithiation and Electrophilic Quench

While cross-coupling reactions functionalize the C-3 position, the C-5 position can be selectively functionalized via directed lithiation.

Rationale: The N-1 nitrogen of the pyrazole ring directs strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to deprotonate the most acidic adjacent proton, which is at the C-5 position.[22][23] The THP group is stable to these strong bases. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles.[24][25] This strategy provides access to 3,5-disubstituted pyrazoles, which can be difficult to synthesize otherwise.

Experimental Protocol (General):

-

Dissolve 3-Bromo-1-THP-pyrazole (1.0 equiv) in an anhydrous ether solvent (e.g., THF, Diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78°C).

-

Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise.

-

Stir the mixture at -78°C for 30-60 minutes to ensure complete lithiation.

-

Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Deprotection: Unveiling the Final Core

The final step in many synthetic sequences involving this building block is the removal of the THP group to reveal the N-H of the pyrazole core, which is often essential for biological activity.

Rationale: The THP group is an acetal, which is readily hydrolyzed under mild acidic conditions.[7] Common reagents include p-TsOH in an alcohol solvent, trifluoroacetic acid (TFA) in dichloromethane, or aqueous HCl.[11] The choice of acid and solvent depends on the stability of other functional groups in the molecule.

Experimental Protocol (General):

-

Dissolve the THP-protected pyrazole (1.0 equiv) in an alcohol solvent such as methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., p-TsOH, HCl).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor by TLC until the starting material is consumed.

-

Neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Remove the organic solvent under reduced pressure.

-

Extract the product into a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the deprotected pyrazole.

Conclusion

This compound is a masterful building block that offers a pre-packaged solution for sophisticated pyrazole synthesis. By providing a stable yet readily removable protecting group and a versatile reactive handle, it enables chemists to perform a wide array of high-yield transformations, including C-C and C-N cross-couplings and regioselective C-5 functionalization. Its strategic use streamlines the synthesis of complex, highly-functionalized pyrazole derivatives, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. youtube.com [youtube.com]

- 22. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities.[1][2] The introduction of a bromine atom and a protecting group, as seen in 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, creates a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1][3] The bromine at the 3-position serves as a reactive handle for functionalization, often through metal-catalyzed cross-coupling reactions, while the oxan-2-yl (tetrahydropyranyl or THP) group protects the pyrazole's nitrogen, directing reactivity and enhancing solubility in organic solvents.[1][4]

This guide provides an in-depth examination of the safety and handling precautions for this compound, grounded in the principles of laboratory safety and informed by the physicochemical properties and reactivity of this compound class. The protocols described herein are designed to empower researchers to work confidently and safely with this important synthetic building block.

Hazard Identification and Risk Assessment: A Proactive Approach

-

Serious Eye Irritation: Causes serious eye irritation.[5][6][7]

-

Respiratory Tract Irritation: May cause respiratory irritation.[5][6][7]

-

Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][8]